(2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide
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Overview
Description
The compound (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide is a complex organic molecule characterized by its unique structural features, including a cyclohexene ring, phenyl groups, and a trifluoromethoxy phenyl formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclohexene Ring: Starting from a suitable cyclohexanone derivative, the cyclohexene ring can be formed through a series of aldol condensation reactions.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Amination: The phenylamino group is introduced through nucleophilic substitution reactions using aniline derivatives.
Formamide Formation: The final step involves the reaction of the intermediate with 4-(trifluoromethoxy)benzoyl chloride to form the formamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexene ring, converting it to a hydroxyl group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethoxy group is particularly interesting due to its influence on the compound’s lipophilicity and metabolic stability.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
(2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-methoxyphenyl)formamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-chlorophenyl)formamide: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in biological systems compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-hydroxy-4-phenyl-6-phenylimino-N-[4-(trifluoromethoxy)phenyl]cyclohexene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N2O3/c27-26(28,29)34-21-13-11-20(12-14-21)31-25(33)24-22(30-19-9-5-2-6-10-19)15-18(16-23(24)32)17-7-3-1-4-8-17/h1-14,18,32H,15-16H2,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCUXDNLFMJVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=NC2=CC=CC=C2)C(=C1O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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